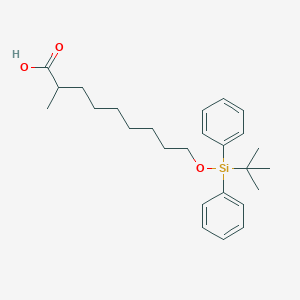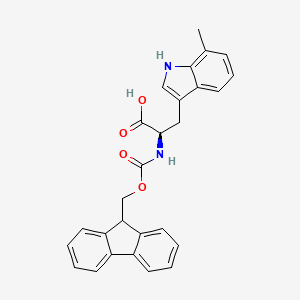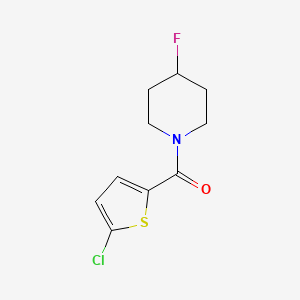
9-(tert-Butyldiphenylsilanyloxy)-2-methylnonanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(tert-Butyldiphenylsilanyloxy)-2-methylnonanoic acid is a synthetic organic compound characterized by the presence of a tert-butyldiphenylsilyl (TBDPS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups during complex synthetic procedures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(tert-Butyldiphenylsilanyloxy)-2-methylnonanoic acid typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride (TBDPSCl). The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The general reaction scheme is as follows:
Protection of Hydroxyl Group: The hydroxyl group of the precursor molecule reacts with TBDPSCl in the presence of a base to form the silyl ether.
Subsequent Functionalization: The protected intermediate can then undergo further functionalization to introduce the 2-methylnonanoic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
9-(tert-Butyldiphenylsilanyloxy)-2-methylnonanoic acid undergoes various chemical reactions, including:
Oxidation: The silyl ether can be oxidized to form the corresponding silanol or silanone.
Reduction: Reduction reactions can remove the silyl protecting group, regenerating the free hydroxyl group.
Substitution: The silyl ether can participate in nucleophilic substitution reactions, where the silyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can regenerate the free hydroxyl group.
Aplicaciones Científicas De Investigación
9-(tert-Butyldiphenylsilanyloxy)-2-methylnonanoic acid has several applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Biology: The compound can be used in the synthesis of biologically active molecules, where protection of hydroxyl groups is necessary.
Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials, where precise control over functional group protection is required.
Mecanismo De Acción
The mechanism of action of 9-(tert-Butyldiphenylsilanyloxy)-2-methylnonanoic acid primarily involves the protection of hydroxyl groups. The TBDPS group forms a stable silyl ether, which prevents unwanted reactions at the hydroxyl site during subsequent synthetic steps. The stability of the silyl ether is due to the steric hindrance provided by the tert-butyl and diphenyl groups, which protect the silicon-oxygen bond from hydrolysis and other reactions.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl (TBDMS) Ether: Another common silyl protecting group, but with different steric and electronic properties.
Trimethylsilyl (TMS) Ether: A smaller silyl protecting group that is less sterically hindered.
Triisopropylsilyl (TIPS) Ether: A bulkier silyl protecting group that offers greater protection against hydrolysis.
Uniqueness
9-(tert-Butyldiphenylsilanyloxy)-2-methylnonanoic acid is unique due to the combination of the tert-butyl and diphenyl groups, which provide both steric hindrance and electronic stability. This makes it particularly useful in complex synthetic procedures where selective protection and deprotection of hydroxyl groups are required.
Propiedades
IUPAC Name |
9-[tert-butyl(diphenyl)silyl]oxy-2-methylnonanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O3Si/c1-22(25(27)28)16-10-6-5-7-15-21-29-30(26(2,3)4,23-17-11-8-12-18-23)24-19-13-9-14-20-24/h8-9,11-14,17-20,22H,5-7,10,15-16,21H2,1-4H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCRZPQCTZNTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(tert-Butoxycarbonyl-cyclopropylmethyl-amino)-methyl]-benzoic acid](/img/structure/B8122404.png)



![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B8122426.png)









